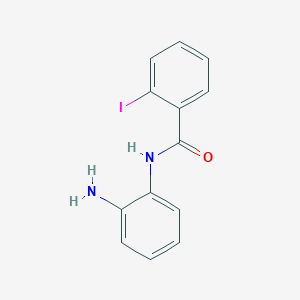

N-(2-アミノフェニル)-2-ヨードベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-aminophenyl)-2-iodobenzamide” is a derivative of N-(2-aminophenyl)benzamide . It is a compound that has been synthesized for potential inhibition of Histone Deacetylases (HDACs) and associated anticancer activity .

Synthesis Analysis

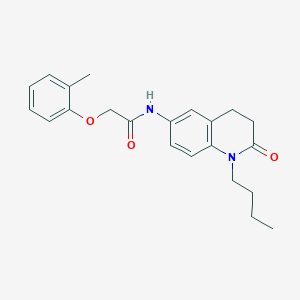

The synthesis of N-(2-aminophenyl)-2-iodobenzamide involves various chemical techniques . For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis

The molecular structure of N-(2-aminophenyl)-2-iodobenzamide can be characterized by different spectroscopic techniques such as 1H, 13C NMR, and LC-MS . The structure was confirmed by X-ray diffraction (XRD) studies .Chemical Reactions Analysis

The chemical reactions involving N-(2-aminophenyl)-2-iodobenzamide are complex and involve various steps . For instance, the [4+2]-cycloaddition of 2-aminophenyl enones with cyclic N-sulfimines has been employed in the synthesis of related compounds .科学的研究の応用

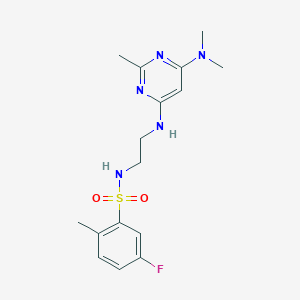

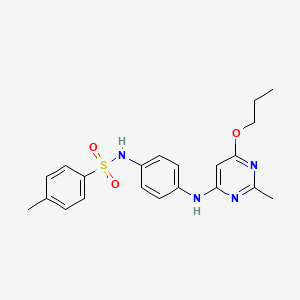

- 合成方法: 研究者らは、容易に入手可能なN-(2-アミノフェニル)ベンズアミドとフェニルイソシアネートを用いて、第二級アミドを効率的に合成する手法を開発しました . 注目すべきは、脱離基が炭素化されたN-ヘテロ環として容易に回収できることであり、これは製薬用途において関連性があります。

- センシングアプリケーション: ボロン酸は、ジオールや強力なルイス塩基(例えば、フッ化物またはシアン化物アニオン)との相互作用など、多様な研究分野でますます使用されています。 これらの相互作用は、それらをセンシングアプリケーションにとって価値のあるものにします .

医薬品化学と創薬

ボロン酸化学

作用機序

Target of Action

N-(2-aminophenyl)-2-iodobenzamide primarily targets Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

N-(2-aminophenyl)-2-iodobenzamide acts as an inhibitor of HDAC . By inhibiting HDAC, it prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This alteration can affect gene expression, potentially leading to the suppression of tumor growth .

Biochemical Pathways

The compound’s action affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. By inhibiting HDAC, N-(2-aminophenyl)-2-iodobenzamide can alter the expression of genes involved in cell proliferation and survival, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and distribution

Result of Action

The inhibition of HDAC by N-(2-aminophenyl)-2-iodobenzamide can lead to changes in gene expression that result in the suppression of tumor growth . This makes it a potential candidate for the development of anticancer therapeutics .

将来の方向性

The future directions in the research of N-(2-aminophenyl)-2-iodobenzamide and its derivatives involve the design of new derivatives that could be successful agents in view of safety and efficacy to enhance life quality . The focus is on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .

生化学分析

Biochemical Properties

N-(2-aminophenyl)-2-iodobenzamide has been identified as a potential inhibitor of histone deacetylase (HDAC) and breakpoint cluster Abl (Bcr-Abl) enzymes . The compound’s interaction with these enzymes suggests a role in regulating gene expression and cellular signaling pathways .

Cellular Effects

The effects of N-(2-aminophenyl)-2-iodobenzamide on cells are primarily mediated through its interactions with HDAC and Bcr-Abl enzymes. By inhibiting these enzymes, N-(2-aminophenyl)-2-iodobenzamide can influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-(2-aminophenyl)-2-iodobenzamide exerts its effects at the molecular level through binding interactions with HDAC and Bcr-Abl enzymes. This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression .

Metabolic Pathways

N-(2-aminophenyl)-2-iodobenzamide may be involved in various metabolic pathways due to its interactions with HDAC and Bcr-Abl enzymes. These interactions could potentially affect metabolic flux or metabolite levels .

特性

IUPAC Name |

N-(2-aminophenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZZIJSRFOGCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![3-[5-Bromo-2-(difluoromethoxy)phenyl]-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]propan-1-one hydrochloride](/img/structure/B2376107.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2376110.png)

![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2376112.png)

![7-methyl-3-(4-phenethylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2376119.png)

![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2376129.png)